molecular formula C11H19N7O2 B11259410 N~2~,N~2~-dimethyl-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

N~2~,N~2~-dimethyl-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B11259410
M. Wt: 281.31 g/mol
InChI Key: RZBDWTPSGPOZRD-UHFFFAOYSA-N
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Description

N~2~,N~2~-dimethyl-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of a nitro group at the 5-position, a piperazine ring at the 6-position, and dimethylamino groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~-dimethyl-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution with Piperazine: The 6-position of the pyrimidine ring is substituted with 4-methylpiperazine through a nucleophilic substitution reaction.

    Dimethylation: The final step involves the dimethylation of the amino groups at the 2-position using dimethyl sulfate or a similar methylating agent.

Industrial Production Methods: In an industrial setting, the production of N2,N~2~-dimethyl-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The piperazine ring can be further functionalized through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Functionalized Piperazine Derivatives: Substitution reactions yield various functionalized piperazine derivatives.

Scientific Research Applications

N~2~,N~2~-dimethyl-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N~2~-dimethyl-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes.

Comparison with Similar Compounds

    N~2~,N~2~-dimethyl-6-(4-methylpiperazin-1-yl)-5-aminopyrimidine-2,4-diamine: Similar structure but with an amino group instead of a nitro group.

    N~2~,N~2~-dimethyl-6-(4-methylpiperazin-1-yl)-5-chloropyrimidine-2,4-diamine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness:

  • The presence of the nitro group at the 5-position imparts unique electronic properties to the compound, influencing its reactivity and interactions with biological targets.
  • The combination of the piperazine ring and dimethylamino groups enhances its solubility and potential bioavailability.

This detailed article provides a comprehensive overview of N2,N~2~-dimethyl-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H19N7O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-N,2-N-dimethyl-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C11H19N7O2/c1-15(2)11-13-9(12)8(18(19)20)10(14-11)17-6-4-16(3)5-7-17/h4-7H2,1-3H3,(H2,12,13,14)

InChI Key

RZBDWTPSGPOZRD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N(C)C

Origin of Product

United States

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